molecular formula C9H13NO B019831 5-Ethyl-2-Pyridineethanol CAS No. 5223-06-3

5-Ethyl-2-Pyridineethanol

Cat. No. B019831
Key on ui cas rn: 5223-06-3
M. Wt: 151.21 g/mol
InChI Key: OUJMXIPHUCDRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005440B1

Procedure details

To a cooled solution (−10° C.) of diisopropylamine (2.31 mL, 16.5 mL) in THF (45 mL) is added dropwise (2.5M) n-butyllithium (6.6 mL, 16.5 mmol), let stir 10 min. then cooled to −78° C. To this mixture is added dropwise a solution of 5-ethyl-2-methylpyridine (1.98 mL, 15 mmol) in THF (3 mL) and let stir for 10 min at −78° C. To the reaction mixture is added paraformaldehyde (1.13 g, 37.5 mmol), the cold bath removed and stirring continued for 1 hr. Quenched reaction with H2O, diluted with EtOAc and the organic layer washed with brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 0.5% ammonia/5% methanol/dichloromethane) to give the title compound as a pale yellow oil. MS (EI) 151 (M)+.
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([C:15]1[CH:16]=[CH:17][C:18]([CH3:21])=[N:19][CH:20]=1)[CH3:14].[CH2:22]=[O:23]>C1COCC1.CCOC(C)=O>[CH2:13]([C:15]1[CH:16]=[CH:17][C:18]([CH2:21][CH2:22][OH:23])=[N:19][CH:20]=1)[CH3:14]

Inputs

Step One
Name
Quantity
2.31 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
let stir 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
let stir for 10 min at −78° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cold bath removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quenched
CUSTOM
Type
CUSTOM
Details
reaction with H2O
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica, 0.5% ammonia/5% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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